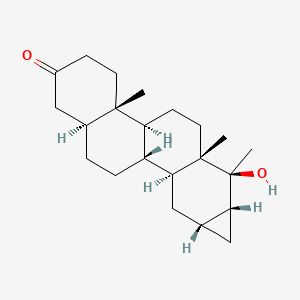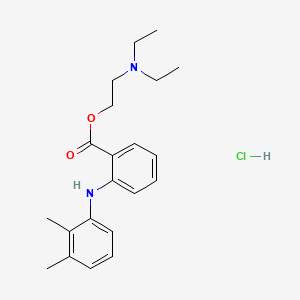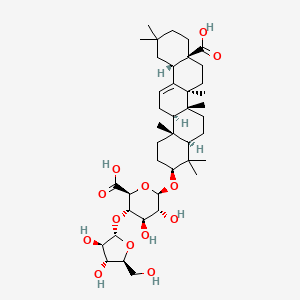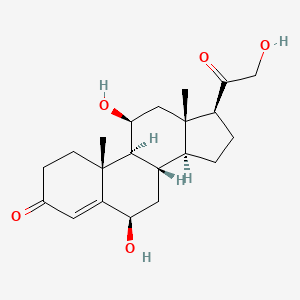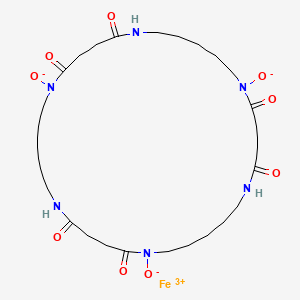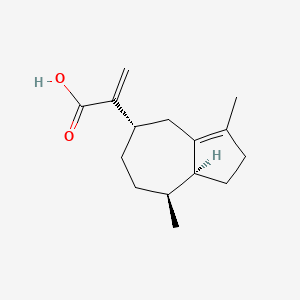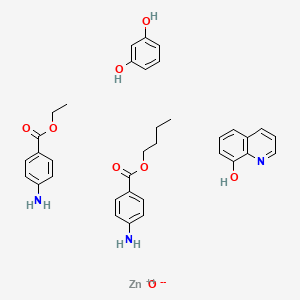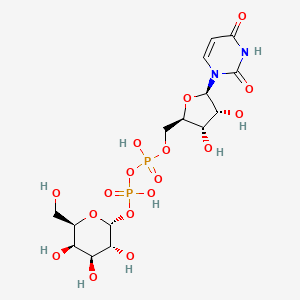
UDP-galactose
Übersicht
Beschreibung
Galactose-Uridin-5'-Diphosphat ist ein Nukleosiddiphosphatsugar, der eine entscheidende Rolle im Kohlenhydratstoffwechsel spielt. Er dient als Galactosequelle bei der Synthese verschiedener Biomoleküle, darunter Lipopolysaccharide, Cerebroside und Lactose . Diese Verbindung ist besonders wichtig im Stoffwechsel von Nukleotidzuckern und ist an der Produktion von Polysacchariden beteiligt .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Galactose-Uridin-5'-Diphosphat kann durch enzymatische Reaktionen unter Einbeziehung von Uridin-Diphosphat-Glucose-Dehydrogenase synthetisiert werden. Dieses Enzym katalysiert die Oxidation von Uridin-Diphosphat-Glucose zu Uridin-Diphosphat-Glucuronsäure, das dann in Uridin-Diphosphat-Galactose umgewandelt werden kann . Die Reaktionsbedingungen beinhalten typischerweise das Vorhandensein von NAD+ als Cofaktor und ein geeignetes Puffersystem zur Aufrechterhaltung des pH-Werts .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Galactose-Uridin-5'-Diphosphat häufig biokatalytische Prozesse unter Verwendung der mikrobiellen Fermentation. Die Verwendung gentechnisch veränderter Mikroorganismen, die die notwendigen Enzyme überexprimieren, kann die Ausbeute und Effizienz der Produktion verbessern . Der Prozess kann auch Reinigungsschritte wie chromatographische Verfahren umfassen, um hochreines Galactose-Uridin-5'-Diphosphat zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Galactose-uridine-5’-diphosphate can be synthesized through enzymatic reactions involving uridine diphosphate-glucose dehydrogenase. This enzyme catalyzes the oxidation of uridine diphosphate-glucose to uridine diphosphate-glucuronic acid, which can then be converted to uridine diphosphate-galactose . The reaction conditions typically involve the presence of NAD+ as a cofactor and a suitable buffer system to maintain the pH .
Industrial Production Methods
In industrial settings, the production of galactose-uridine-5’-diphosphate often involves biocatalytic processes using microbial fermentation. The use of genetically engineered microorganisms that overexpress the necessary enzymes can enhance the yield and efficiency of production . The process may also include purification steps such as chromatographic techniques to obtain high-purity galactose-uridine-5’-diphosphate .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Galactose-Uridin-5'-Diphosphat durchläuft verschiedene chemische Reaktionen, darunter Epimerisierung, Glykosylierung und Hydrolyse .
Häufige Reagenzien und Bedingungen
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Uridin-Diphosphat-Glucose, glykosylierte Proteine und Lipide sowie Uridinmonophosphat .
Wissenschaftliche Forschungsanwendungen
Galactose-Uridin-5'-Diphosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Galactose-Uridin-5'-Diphosphat übt seine Wirkungen durch seine Rolle als Glykosyldonor in Glykosylierungsreaktionen aus. Es interagiert mit Glykosyltransferasen, die die Galactose-Einheit auf bestimmte Akzeptormoleküle wie Proteine und Lipide übertragen . Dieser Prozess ist entscheidend für die Bildung von Glykoproteinen und Glykolipiden, die wichtige Rollen in der Zellsignalisierung, Adhäsion und Immunantwort spielen .
Wirkmechanismus
Galactose-uridine-5’-diphosphate exerts its effects through its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases, which transfer the galactose moiety to specific acceptor molecules such as proteins and lipids . This process is crucial for the formation of glycoproteins and glycolipids, which play important roles in cell signaling, adhesion, and immune response .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Uridin-Diphosphat-Glucose: Ein Vorläufer von Glykogen und ein Substrat für die Synthese von Polysacchariden, die Glucose enthalten.
Uridin-Diphosphat-Glucuronsäure: Beteiligt an der Entgiftung von Medikamenten und der Synthese von Glykosaminoglykanen.
Uridin-Diphosphat-N-Acetylglucosamin: Ein Substrat für die Synthese von Glykoproteinen und Glykolipiden.
Einzigartigkeit
Galactose-Uridin-5'-Diphosphat ist einzigartig in seiner spezifischen Rolle als Galactosedonor in Glykosylierungsreaktionen. Im Gegensatz zu Uridin-Diphosphat-Glucose und Uridin-Diphosphat-Glucuronsäure, die in breiteren Stoffwechselwegen beteiligt sind, ist Galactose-Uridin-5'-Diphosphat spezifisch für die Synthese von Galactose-haltigen Biomolekülen erforderlich .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCJRCZFDFQWRP-ABVWGUQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O17P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60903962 | |
| Record name | Uridine diphosphate galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Disodium salt: White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Uridine diphosphate galactose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18589 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Uridine diphosphategalactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2956-16-3 | |
| Record name | UDP-Galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2956-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uridine diphosphate galactose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002956163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galactose-uridine-5'-diphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03501 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uridine diphosphate galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60903962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URIDINE 5'-DIPHOSPHOGALACTOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2HY4WY2W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uridine diphosphategalactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000302 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


